AT-Iap

Description

Molecular Structure and IUPAC Nomenclature

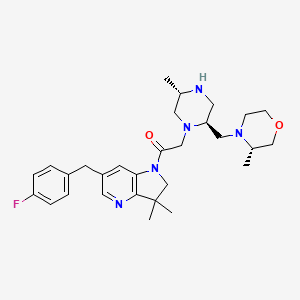

This compound’s structure is defined by a non-alanine scaffold derived from fragment-based screening. Its IUPAC name is 1-{6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl}-2-[(2R,5R)-5-methyl-2-{[(3R)-3-methylmorpholin-4-yl]methyl}piperazin-1-yl]ethan-1-one . Key structural features include:

- Core scaffold : A pyrrolo[3,2-b]pyridine heterocycle with 3,3-dimethyl substitution and a 6-position fluorophenylmethyl group.

- Piperazine linker : Connects the pyrrolo-pyridine moiety to a morpholine-substituted piperazine ring with stereochemical constraints (2R,5R configuration).

- Morpholine substituent : A (3R)-3-methylmorpholin-4-yl group attached via a methyl linker to the piperazine nitrogen.

The molecule’s asymmetry and stereochemical complexity are critical for its dual binding specificity to XIAP and cIAP1 BIR domains.

Physicochemical Properties and Stability Analysis

This compound exhibits distinct physicochemical properties that influence its pharmacokinetic profile:

Key Observations :

- Metabolic Liability : High hepatic clearance in non-human primates (NHPs) due to CYP3A8-mediated first-pass metabolism, limiting oral bioavailability.

- Stability : Susceptible to morpholine ring-opening in vitro, necessitating structural optimization to reduce metabolic turnover.

- Solubility : Not explicitly reported, but inferred to be moderate based on DMSO-compatible formulations in pharmacokinetic studies.

Crystallographic Data and Conformational Studies

This compound’s binding interactions with IAP BIR domains have been elucidated through X-ray crystallography and NMR studies:

| Parameter | Value | Source |

|---|---|---|

| Resolution (PDB 5M6E) | 2.32 Å | |

| R-factor (PDB 5M6E) | 0.18621 | |

| Binding Interactions | Hydrophobic contacts with BIR3 domains of XIAP/cIAP1; zinc coordination via cysteine residues |

Structural Insights :

- BIR Domain Binding : The pyrrolo-pyridine core occupies the conserved BIR3 pocket, while the fluorophenylmethyl group extends into hydrophobic regions.

- Zinc Coordination : The BIR domains’ zinc ions (coordinated by His-Cys residues) stabilize the binding interface, as seen in XIAP/cIAP1 structures.

- Conformational Flexibility : NMR studies revealed dynamic interactions between the morpholine-piperazine linker and BIR domain residues, enabling dual antagonism.

Comparative Analysis with Other SMAC Mimetics

This compound distinguishes itself from traditional SMAC mimetics through structural innovation and mechanistic specificity:

Key Advantages :

- Dual Antagonism : this compound’s balanced inhibition of cIAP1 and XIAP contrasts with LCL161’s stronger cIAP1 affinity.

- Non-Peptidomimetic Design : Avoids peptide-like metabolic liabilities, enabling oral administration.

- Target Engagement : Induces rapid cIAP1 degradation (<6 h) in melanoma models, surpassing SMAC mimetics like GDC-0152.

Properties

CAS No. |

1403898-55-4 |

|---|---|

Molecular Formula |

C29H40FN5O2 |

Molecular Weight |

509.67 |

IUPAC Name |

1-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2S,5S)-5-methyl-2-[[(3S)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C29H40FN5O2/c1-20-15-34(25(14-31-20)16-33-9-10-37-18-21(33)2)17-27(36)35-19-29(3,4)28-26(35)12-23(13-32-28)11-22-5-7-24(30)8-6-22/h5-8,12-13,20-21,25,31H,9-11,14-19H2,1-4H3/t20-,21-,25-/m0/s1 |

InChI Key |

XIQKDUKFFKQZAO-DNRQZRRGSA-N |

SMILES |

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C=N4)CC5=CC=C(C=C5)F)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AT-IAP; AT IAP; ATIAP; |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

Metabolic Stability : Tolinapant’s hydroxymethyl group reduced CYP3A4 affinity, enhancing metabolic stability and exposure compared to this compound .

FLIP-Mediated Resistance : this compound’s inefficacy in MPM was linked to FLIP overexpression, overcome by combining with histone deacetylase inhibitors (e.g., SAHA) .

Species-Specific PK : NHPs, with higher CYP3A4 expression, better predicted human PK for Tolinapant than rodents .

Preparation Methods

In Vitro Activity

-

Apoptosis Induction : this compound synergizes with TNF-α to activate caspases in melanoma cell lines (e.g., A375).

-

Biomarker Analysis : Tumor and microenvironment biomarkers (e.g., cIAP1 expression, TNF-α sensitivity) predicted single-agent efficacy.

| Cell Line/PDX | Tumor Biomarker | Microenvironment Biomarker | In Vivo Efficacy |

|---|---|---|---|

| A375 Melanoma | Positive | High | Yes |

| PDX-1 Melanoma | Positive | High | Yes |

| PDX-3 Melanoma | Positive | High | Yes |

In Vivo Efficacy

-

Mouse Models : this compound administered orally (50 mg/kg qd) showed tumor growth inhibition in melanoma models.

-

Mechanistic Insights : Dual antagonism of XIAP and cIAP1 shifts the apoptotic balance, overcoming resistance to single-agent therapies.

Comparative Analysis of this compound vs. SMAC Mimetics

This compound differs from peptide-based SMAC mimetics in design and pharmacokinetics :

| Feature | This compound | SMAC Mimetics |

|---|---|---|

| Structure | Non-peptidic, piperazine-based | Peptide-like (AVPI derivatives) |

| Oral Bioavailability | High | Moderate/Low |

| Target Selectivity | Balanced (XIAP/cIAP1) | Often XIAP-biased |

| Mechanism | Direct BIR3 binding | Indirect ubiquitination |

Q & A

Q. What experimental approaches are most effective for studying AT-IAP's mechanism of action in cancer biology?

this compound's mechanism involves antagonizing XIAP and cIAP1, key regulators of apoptosis. Methodologically, researchers should combine:

- Structural techniques : X-ray crystallography and NMR analysis to resolve binding interfaces and conformational changes .

- In vitro assays : Measure caspase activation and apoptosis induction in cancer cell lines (e.g., using flow cytometry or luminescence-based assays).

- Computational modeling : Molecular dynamics simulations to predict binding affinities and optimize scaffold interactions .

Q. Table 1: Key Techniques in this compound Studies

Q. How should researchers design in vitro vs. in vivo models to evaluate this compound's efficacy?

- In vitro : Use cancer cell lines with known IAP overexpression (e.g., leukemia, breast cancer). Prioritize 3D spheroid models to mimic tumor microenvironments. Measure IC50 values and off-target effects via kinase profiling .

- In vivo : Employ xenograft models with dosing regimens reflecting this compound’s pharmacokinetics. Monitor tumor regression and survival rates, but include controls for immune response confounding factors .

- Methodological rigor : Adopt blinded scoring for histopathological analyses and validate findings across multiple model systems .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., X-ray vs. NMR results) be resolved during this compound optimization?

Contradictions often arise from differences in experimental conditions or dynamic binding behaviors. To address this:

Triangulate data : Combine X-ray (static snapshots) with NMR (solution-state dynamics) and molecular dynamics simulations (theoretical flexibility) .

Iterative validation : Redesign analogs based on conflicting data and test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Contextualize findings : Assess whether discrepancies reflect physiological irrelevance (e.g., crystallization artifacts) .

Q. What strategies ensure specificity of this compound for XIAP/cIAP1 over other IAP family members?

- Structural profiling : Use comparative homology modeling to identify unique binding pockets in XIAP/cIAP1 vs. survivin or ML-IAP.

- Functional screens : Test this compound against a panel of IAP proteins in competitive binding assays.

- CRISPR knockouts : Validate target specificity by comparing apoptosis induction in wild-type vs. XIAP/cIAP1-deficient cells .

Q. How can predictive modeling improve the design of proline-mimetic scaffolds like this compound?

- Fragment-based design : Start with low-affinity fragments and use free-energy perturbation (FEP) calculations to prioritize synthetic targets .

- ADMET optimization : Integrate QSAR models to predict bioavailability and toxicity early in the design phase.

- Validation loop : Iterate between synthesis, in silico predictions, and experimental testing to refine scaffold interactions .

Methodological Considerations

Q. What ethical guidelines apply to preclinical studies of this compound in animal models?

- Animal welfare : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and sample size justification.

- Data transparency : Disclose all negative results (e.g., lack of efficacy in certain models) to avoid publication bias .

- Ethical review : Obtain approval from institutional animal care committees and adhere to the 3Rs (Replacement, Reduction, Refinement) .

Q. How should researchers address reproducibility challenges in this compound studies?

- Standardize protocols : Document buffer conditions, cell passage numbers, and assay temperatures meticulously.

- Open data : Share crystallography coordinates (PDB) and NMR chemical shifts in public repositories.

- Collaborative validation : Replicate key findings in independent labs using identical compound batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.